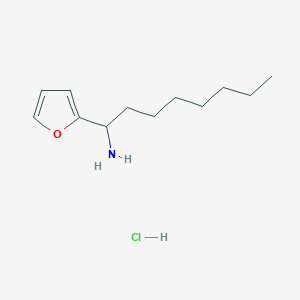

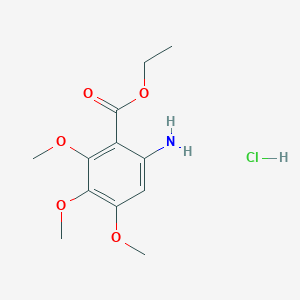

1-(Furan-2-yl)octan-1-amine hydrochloride

説明

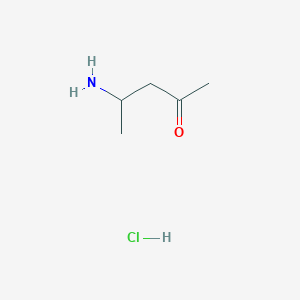

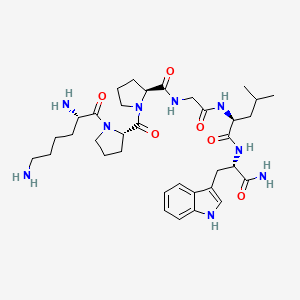

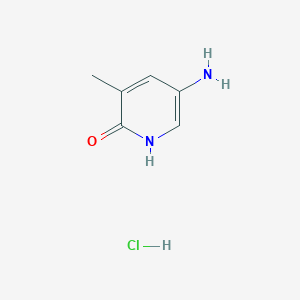

1-(Furan-2-yl)octan-1-amine hydrochloride, also known as FCH, is an organic compound widely used in scientific research. It is an N-substituted amine salt with a molecular weight of 201.64 g/mol and a melting point of 116-118°C. FCH is an extremely versatile compound, with applications in many areas of scientific research, including synthesis, biochemical and physiological studies, and drug development.

科学的研究の応用

Medicinal Chemistry: Antibacterial Agents

The inclusion of the furan nucleus is a key synthetic strategy in medicinal chemistry for developing new drugs. Furan derivatives, such as “1-(Furan-2-yl)octan-1-amine hydrochloride,” have shown remarkable therapeutic efficacy, inspiring chemists to synthesize innovative antibacterial agents . These compounds are being explored to combat microbial resistance, which has become a global issue due to the ineffectiveness of current antimicrobial medicines .

Agriculture: Antimicrobial Applications

In agriculture, controlling microbial infections is crucial for crop protection and yield. The antibacterial properties of furan derivatives make “1-(Furan-2-yl)octan-1-amine hydrochloride” a potential candidate for developing new antimicrobial compounds that could be used to treat plant diseases caused by various bacterial strains .

Material Science: Polymer Synthesis

Furan derivatives are used in material science, particularly in the synthesis of polymers. “1-(Furan-2-yl)octan-1-amine hydrochloride” could serve as a monomer or a cross-linking agent in creating novel polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .

Environmental Science: Biodegradable Materials

The push for environmentally friendly materials has led to the exploration of furan derivatives in the production of biodegradable materials. “1-(Furan-2-yl)octan-1-amine hydrochloride” may contribute to the development of new materials that break down more easily in the environment, reducing pollution and waste .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, enzyme inhibition is a key area of study for understanding metabolic pathways and developing drugs. “1-(Furan-2-yl)octan-1-amine hydrochloride” could be used to investigate the inhibition of specific enzymes, aiding in the discovery of new therapeutic agents .

Pharmacology: Drug Development

The pharmacological applications of furan derivatives are vast, ranging from anti-inflammatory and analgesic to anticancer properties. “1-(Furan-2-yl)octan-1-amine hydrochloride” has the potential to be used in the development of new drugs with these therapeutic benefits .

Analytical Chemistry: Chromatography

In analytical chemistry, “1-(Furan-2-yl)octan-1-amine hydrochloride” can be utilized as a standard or a reagent in chromatographic techniques to help identify and quantify compounds, particularly in complex mixtures .

Chemical Engineering: Biomass Conversion

Chemical engineering applications include the conversion of biomass into valuable chemicals. Furan derivatives like “1-(Furan-2-yl)octan-1-amine hydrochloride” can be derived from biomass and used as intermediates in the synthesis of a wide range of chemicals, contributing to sustainable industrial processes .

作用機序

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to their diverse therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties .

Result of Action

Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

特性

IUPAC Name |

1-(furan-2-yl)octan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDIKVMENJQEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)octan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)